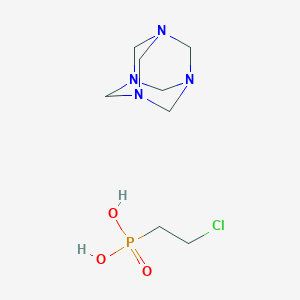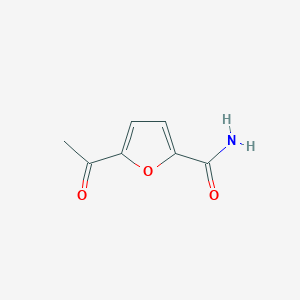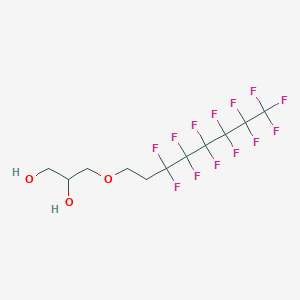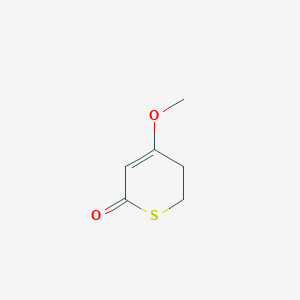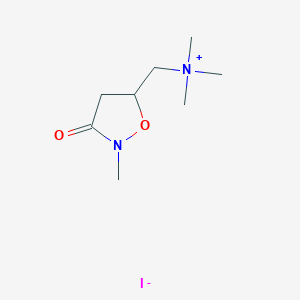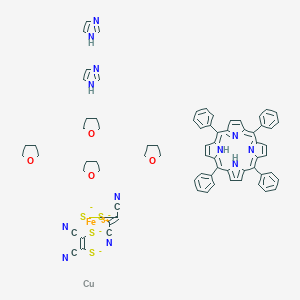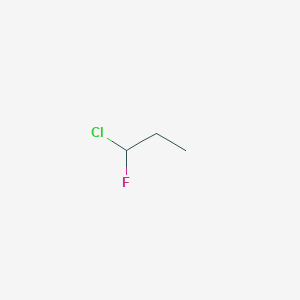
1-Chloro-1-fluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-fluoropropane (also known as chlorofluoropropane or CF3) is a chemical compound that has been widely used in various fields such as pharmaceuticals, agrochemicals, and polymers. CF3 is a colorless liquid with a boiling point of 68°C and a molecular weight of 120.53 g/mol. Its chemical formula is C3H6ClF, and it is classified as a halogenated alkane. CF3 is a highly reactive compound that can undergo various chemical reactions, making it a useful intermediate in the synthesis of many organic compounds.
Mécanisme D'action
The mechanism of action of CF3 is not well understood, but it is believed to act as a nucleophile in organic reactions. CF3 can undergo various chemical reactions, including substitution, addition, and elimination reactions, which make it a useful intermediate in organic synthesis.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of CF3. However, studies have shown that CF3 can cause skin irritation and respiratory problems when exposed to high concentrations. CF3 has also been shown to be toxic to aquatic organisms, and its use should be carefully monitored to prevent environmental damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CF3 in lab experiments are its high reactivity and versatility in organic synthesis. CF3 can be used to introduce a fluorine atom into an organic molecule, which can significantly alter the properties of the compound. The limitations of using CF3 in lab experiments are its high toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research involving CF3. One area of interest is the development of new synthesis methods for CF3 that are more efficient and environmentally friendly. Another area of interest is the use of CF3 in the development of new pharmaceuticals and agrochemicals. CF3 has the potential to significantly alter the properties of organic compounds, which could lead to the development of new drugs and agricultural products. Finally, there is a need for more research on the environmental impact of CF3, as its use can potentially cause harm to aquatic organisms and other wildlife.
Méthodes De Synthèse
CF3 can be synthesized using several methods, including the reaction of 1-chloropropane with hydrogen fluoride, the reaction of 1-fluoropropane with hydrogen chloride, and the reaction of 1,1,1-trifluoro-2-chloroethane with potassium fluoride. The most common method of synthesizing CF3 is the reaction of 1-chloropropane with hydrogen fluoride. This method involves the use of a strong acid catalyst, such as sulfuric acid or phosphoric acid, to promote the reaction.
Applications De Recherche Scientifique
CF3 has been widely used in scientific research as a reagent in organic synthesis. It is a versatile compound that can be used in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and polymers. CF3 is commonly used as a fluorinating agent in organic synthesis, as it can introduce a fluorine atom into an organic molecule, which can significantly alter the properties of the compound.
Propriétés
Numéro CAS |
134190-54-8 |
|---|---|
Nom du produit |
1-Chloro-1-fluoropropane |
Formule moléculaire |
C3H6ClF |
Poids moléculaire |
96.53 g/mol |
Nom IUPAC |
1-chloro-1-fluoropropane |
InChI |
InChI=1S/C3H6ClF/c1-2-3(4)5/h3H,2H2,1H3 |
Clé InChI |
OPLWDQVQIWKMSG-UHFFFAOYSA-N |
SMILES |
CCC(F)Cl |
SMILES canonique |
CCC(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




